

Physicochemical and Biological Profile of PF-04753299

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Compound Focus: PF-04753299

Cat. No.: S539120

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The table below summarizes the key available data on **PF-04753299**, which is critical for any formulation development.

Property	Description
IUPAC Name	(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide [1]
CAS Number	1289620-49-0 [1] [2] [3]
Molecular Formula	C ₁₈ H ₂₁ NO ₄ S [1] [2] [3]
Molecular Weight	347.43 g/mol [1] [2] [3]
Appearance	White to off-white or light brown powder [1] [2]
Assay/Purity	≥98% [1]
Solubility (Stock Solution)	20 mg/mL in DMSO (clear solution) [1] [2]. Also soluble in 0.1N NaOH(aq) [3].
Mechanism of Action	Potent, selective inhibitor of the LpxC enzyme (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase) [4] [2].
Primary Activity	Bactericidal against Gram-negative bacteria; inhibits <i>E. coli</i> , <i>P. aeruginosa</i> , and <i>K. pneumoniae</i> [2].

Property	Description
MIC for E. coli	1 µg/mL (for strain W3110 in M9 minimal medium) [4].

Proposed Protocol for Preparing an Oral Suspension for Research

This protocol is an **application note** for preparing a simple oral suspension for preclinical research, leveraging the compound's solubility profile. The lack of specific data requires this formulation to be empirically validated in your lab.

1. Objective To provide a detailed method for preparing a homogenous oral suspension of **PF-04753299** at a concentration of 10 mg/mL using 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in 1X PBS as the vehicle.

2. Materials

- **PF-04753299** powder (e.g., Sigma-Aldrich #PZ0284 [1])
- Dimethyl Sulfoxide (DMSO), anhydrous
- Hydroxypropyl Methylcellulose (HPMC)
- 1X Phosphate Buffered Saline (PBS)
- Analytical balance
- Magnetic stirrer and stir bars
- Sonication bath
- Glass mortar and pestle
- Opaque or amber storage vials

3. Formulation Rationale

- **HPMC Vehicle:** A 0.5% HPMC solution is a common, viscous vehicle that helps suspend insoluble particles and ensures dose uniformity.
- **DMSO as Cosolvent:** Initial dissolution in a minimal amount of DMSO ensures complete solubilization of the **PF-04753299** powder before uniform dispersion in the aqueous vehicle.

4. Preparation Workflow

The following diagram illustrates the main steps for preparing the suspension:

5. Dosing Considerations

- **Dosing Volume:** A standard dosing volume for oral gavage in mice is 10 mL per kg of body weight. For a 10 mg/mL suspension, this delivers a dose of 100 mg/kg.
- **Dose Calculation:** Adjust the concentration of the suspension based on the target dose and acceptable dosing volume for your animal model.
- **Stability:** This is an extemporaneous preparation for research. The chemical stability of **PF-04753299** in this vehicle over time has not been established. It is recommended to prepare fresh suspensions for each dosing day.

Critical Notes for Researchers

- **Lack of Prior Art:** This protocol is an inference based on standard practices. The **antibacterial efficacy and pharmacokinetics of an orally administered PF-04753299 suspension are unknown.**
- **Validation is Key:** You must validate this protocol in your lab. This includes checking for physical stability (e.g., sedimentation, re-suspendability), chemical stability (HPLC analysis), and homogeneity.
- **Clinical Development Path:** Published research indicates that the clinical development of advanced LpxC inhibitors has focused on **intravenous administration** for serious infections, with formulations prioritized for high solubility and activity [5]. This suggests that oral bioavailability may be a significant challenge for this compound class.

Key Experimental Protocols for Reference

To support your research, here are summaries of key experimental methods from the literature that have been used to characterize **PF-04753299**.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination [4]

- **Objective:** Determine the lowest concentration that inhibits bacterial growth.
- **Method:** Broth microdilution in M9 minimal medium.
- **Procedure:**
 - Prepare a dilution series of **PF-04753299** in the growth medium.
 - Inoculate each well with a standardized suspension of *E. coli* (e.g., strain W3110) at approximately (5×10^5) CFU/mL.
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is the lowest drug concentration that prevents visible turbidity.

Protocol 2: Thermal Shift Assay for Target Engagement [4]

- **Objective:** Confirm binding of **PF-04753299** to the LpxC enzyme.
- **Method:** Use of a fluorescent dye to monitor protein thermal stability.
- **Procedure:**
 - Purify recombinant His-tagged LpxC enzyme.
 - Mix LpxC with a fluorescent cysteine-binding probe (BODIPY FL L-cystine) in the presence of **PF-04753299** or a DMSO control.
 - Run a temperature gradient in a real-time PCR machine while monitoring fluorescence.
 - A significant increase in the protein's melting temperature ((T_m)) in the presence of the compound indicates binding and stabilization.

Conclusion

While a ready-to-use oral suspension protocol for **PF-04753299** does not exist, the provided application note offers a practical and scientifically grounded starting point for researchers. Success will depend on rigorous in-house validation of the formulation's stability, homogeneity, and efficacy in your specific animal infection models.

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